Cas no 855836-62-3 (2-Bromo-3-chlorophenol)

2-Bromo-3-chlorophenol structure
2-Bromo-3-chlorophenol structure
Nombre del producto:2-Bromo-3-chlorophenol
Número CAS:855836-62-3
MF:C6H4BrClO
Megavatios:207.452360153198
MDL:MFCD04037216
CID:717450
PubChem ID:12175703

2-Bromo-3-chlorophenol Propiedades químicas y físicas

Nombre e identificación

    • 2-Bromo-3-chlorophenol
    • Phenol,2-bromo-3-chloro-
    • Phenol, 2-bromo-3-chloro-
    • Chlorbromphenole
    • PubChem17551
    • 2-Bromo-3-chloro-phenol
    • STL557545
    • BBL103735
    • CL8459
    • KM2334
    • MB03079
    • AM82954
    • SY059277
    • V8116
    • ST24040081
    • 2-Bromo-3-chlorophenol (ACI)
    • MFCD04037216
    • EN300-624354
    • DS-15861
    • DTXCID80430063
    • DTXSID60479253
    • AKOS015891407
    • CS-W007088
    • SCHEMBL263539
    • 855836-62-3
    • MDL: MFCD04037216
    • Renchi: 1S/C6H4BrClO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H
    • Clave inchi: SJFAAIBDKRBLMN-UHFFFAOYSA-N
    • Sonrisas: ClC1C(Br)=C(O)C=CC=1

Atributos calculados

  • Calidad precisa: 205.91300
  • Masa isotópica única: 205.91341g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 0
  • Complejidad: 99.1
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.9
  • Superficie del Polo topológico: 20.2

Propiedades experimentales

  • Color / forma: No data avaiable
  • Denso: 1.8±0.1 g/cm3
  • Punto de fusión: No data available
  • Punto de ebullición: 233.1±20.0 °C at 760 mmHg
  • Punto de inflamación: 94.7±21.8 °C
  • PSA: 20.23000
  • Logp: 2.80810
  • Presión de vapor: No data available

2-Bromo-3-chlorophenol Información de Seguridad

2-Bromo-3-chlorophenol Datos Aduaneros

  • Código HS:2908199090
  • Datos Aduaneros:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

2-Bromo-3-chlorophenol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064940-250mg
2-Bromo-3-chlorophenol
855836-62-3 98%
250mg
¥49.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064940-1g
2-Bromo-3-chlorophenol
855836-62-3 98%
1g
¥181.00 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JA033-200mg
2-Bromo-3-chlorophenol
855836-62-3 98%
200mg
102.0CNY 2021-07-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064940-100mg
2-Bromo-3-chlorophenol
855836-62-3 98%
100mg
¥36.00 2024-07-28
Chemenu
CM117378-10g
2-Bromo-3-chlorophenol
855836-62-3 95%+
10g
$295 2023-02-18
Fluorochem
222687-5g
2-Bromo-3-chlorophenol
855836-62-3 95%
5g
£144.00 2022-03-01
abcr
AB289206-100 g
2-Bromo-3-chlorophenol, 95%; .
855836-62-3 95%
100 g
€2,378.00 2023-07-20
Alichem
A014002413-500mg
2-Bromo-3-chlorophenol
855836-62-3 97%
500mg
$806.85 2023-08-31
TRC
B684133-1g
2-Bromo-3-chlorophenol
855836-62-3
1g
$ 98.00 2023-04-18
eNovation Chemicals LLC
D587918-100g
2-BROMO-3-CHLOROPHENOL
855836-62-3 97%
100g
$1900 2023-09-03

2-Bromo-3-chlorophenol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Carbon tetrachloride ,  Bromine Solvents: Methanol ;  5 h, rt
Referencia
Regioselective monobromination of substituted phenols in the presence of β-cyclodextrin
Suresh, Palaniswamy; et al, Tetrahedron, 2007, 63(23), 4959-4967

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: β-Cyclodextrin ,  Bromine Solvents: Carbon tetrachloride ;  2 h, rt
Referencia
Regioselective monobromination of substituted phenols in the presence of β-cyclodextrin
Suresh, Palaniswamy; et al, Tetrahedron, 2007, 63(23), 4959-4967

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Water-d2
1.3 Reagents: Bromine ;  -78 °C; 1 h, -78 °C; 2 h, -78 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 16 h, 0 °C → rt
Referencia
An Enantioselective Suzuki-Miyaura Coupling To Form Axially Chiral Biphenols
Pearce-Higgins, Robert; et al, Journal of the American Chemical Society, 2022, 144(33), 15026-15032

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium Solvents: Hexane ,  Cyclohexane ;  2 h, -78 °C
1.2 30 min, -78 °C; -78 °C → rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6.5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referencia
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt; rt → 0 °C
1.2 Solvents: Toluene ;  0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
2.2 Reagents: Water-d2
2.3 Reagents: Bromine ;  -78 °C; 1 h, -78 °C; 2 h, -78 °C → rt
2.4 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 16 h, 0 °C → rt
Referencia
An Enantioselective Suzuki-Miyaura Coupling To Form Axially Chiral Biphenols
Pearce-Higgins, Robert; et al, Journal of the American Chemical Society, 2022, 144(33), 15026-15032

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 2 h, rt
1.2 Solvents: Tetrahydrofuran ;  8 h, rt
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium Solvents: Hexane ,  Cyclohexane ;  2 h, -78 °C
2.2 30 min, -78 °C; -78 °C → rt
2.3 Reagents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6.5 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referencia
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referencia
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 16 h, 0 °C → rt
Referencia
An Enantioselective Suzuki-Miyaura Coupling To Form Axially Chiral Biphenols
Pearce-Higgins, Robert; et al, Journal of the American Chemical Society, 2022, 144(33), 15026-15032

2-Bromo-3-chlorophenol Raw materials

2-Bromo-3-chlorophenol Preparation Products

2-Bromo-3-chlorophenol Literatura relevante

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:855836-62-3)2-Bromo-3-chlorophenol
A863534
Pureza:99%/99%
Cantidad:25g/100g
Precio ($):239.0/742.0